1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride
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Overview
Description
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyethyl group, and a carboximidamide moiety.
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxyamphetamine and Fluphenazine target the sympathetic nervous system and dopaminergic D1 and D2 receptors in the brain, respectively. These targets play crucial roles in various physiological processes, including pupil dilation, regulation of mood, and motor control .
Mode of Action
Compounds with similar structures, such as trolamine , act as pH adjusters and surfactants, interacting with their targets to alter the pH of a solution or aid in the emulsification and solubilization of compounds .
Biochemical Pathways
Related compounds like thiamine play a crucial role in the regulation of basic metabolism . Thiamine diphosphate, a derivative of Thiamine, acts as a coenzyme for several enzymes involved in carbohydrate metabolism .
Pharmacokinetics
A study on similar compounds, such as 1-(2′-hydroxyethyl)- and 1-(3′-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones, provides insights into their absorption, distribution, metabolism, and excretion (adme) properties . These compounds showed significant urinary recovery and bioavailability, with clearance rates influenced by liver function .
Result of Action
Similar compounds like ractopamine hydrochloride are used to promote leanness in farmed meat animals , indicating a potential impact on muscle growth and fat reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or ethylene glycol derivatives.
Formation of the Carboximidamide Moiety: The carboximidamide group can be introduced through the reaction of the intermediate with formamide or formic acid under specific conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned steps. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.
Reduction Products: Pyrazole-4-amine derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboximidamide hydrochloride is similar to other pyrazole derivatives, such as 1-(2-hydroxyethyl)piperazine and 1-(2-hydroxyethyl)pyrrolidine. it is unique in its combination of functional groups and potential applications. The presence of the carboximidamide group distinguishes it from other pyrazole derivatives, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c7-6(8)5-3-9-10(4-5)1-2-11;/h3-4,11H,1-2H2,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHITTHSPDZCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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